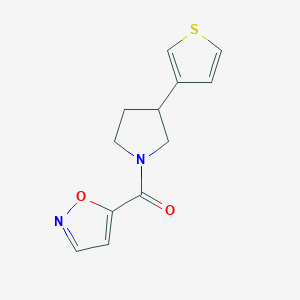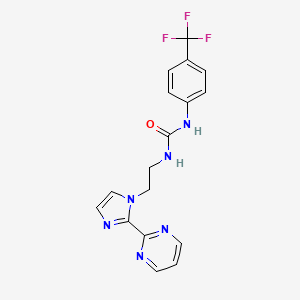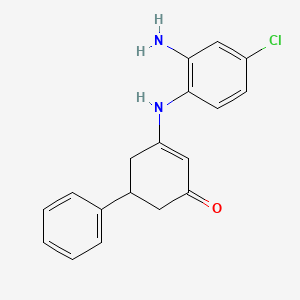
3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis would require more specific information or a visual structure of the compound. It’s likely that this compound has interesting chemical properties due to the presence of the amino, chlorophenyl, and cyclohexenone groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, the chlorophenyl group could undergo electrophilic aromatic substitution, and the cyclohexenone group might be involved in reactions typical for ketones .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
Hydrogen bonding plays a crucial role in the crystal structures of related anticonvulsant enaminones, affecting their conformation and stability. The cyclohexene rings in these compounds adopt sofa conformations, with intermolecular N–H⋯O=C hydrogen bonds forming infinite chains of molecules, showcasing their potential in designing molecules with desired physical properties (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Enaminones related to the chemical structure have been studied for their anticonvulsant activity, providing insights into structure-activity correlations. These studies highlight the potential of such compounds in the development of new antiepileptic drugs, with specific focus on minimizing toxicity while maximizing efficacy (Scott et al., 1993).
Antibacterial Applications
Novel heterocyclic compounds with a structural motif similar to the queried compound have demonstrated significant antibacterial activity against a range of bacterial strains, suggesting their potential as templates for developing new antibacterial agents (Mehta, 2016).
Photostability and Photochemical Reactivity
Studies on the photochemical behavior of chloroaniline derivatives, closely related to the compound of interest, reveal the generation of reactive cationic species upon photolysis. This finding opens avenues for exploring these compounds in photoinitiated polymerization and as intermediates in organic synthesis (Guizzardi et al., 2001).
Molecular and Crystal Structure Analysis
Research on the molecular and crystal structures of compounds containing similar functional groups provides a foundation for understanding the intermolecular interactions that govern their solid-state arrangements. This knowledge is essential for the design of materials with specific crystallographic properties (Taffenko, Bogdan, & Aslanov, 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-amino-4-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWOMGDKFLXMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)
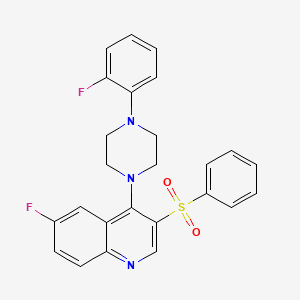
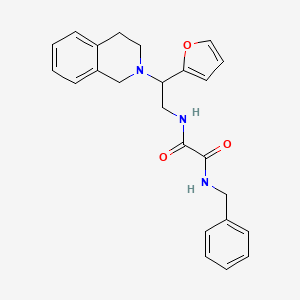
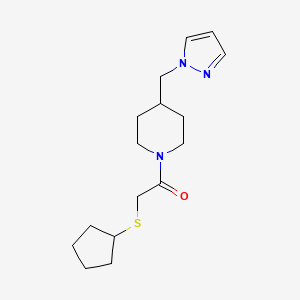
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
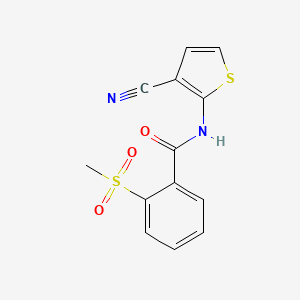
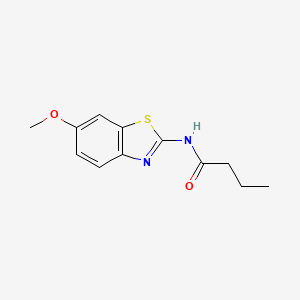
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
